N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467873
InChI: InChI=1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)/t7-/m0/s1
SMILES: CC(=O)NC1CCN(C1)C(=O)CN
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22 g/mol

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13467873

Molecular Formula: C8H15N3O2

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide -

Specification

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
IUPAC Name N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]acetamide
Standard InChI InChI=1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)/t7-/m0/s1
Standard InChI Key PWVUBVUJKVSPBT-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N[C@H]1CCN(C1)C(=O)CN
SMILES CC(=O)NC1CCN(C1)C(=O)CN
Canonical SMILES CC(=O)NC1CCN(C1)C(=O)CN

Introduction

Chemical Identity and Structural Characteristics

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring system. Its molecular formula is C₈H₁₅N₃O₂ (molecular weight: 185.22 g/mol), with an (S)-configuration at the chiral center of the pyrrolidine moiety . The compound’s structure includes:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle).

  • An acetamide group (-NH-C(O)-CH₃) at the 3-position of the pyrrolidine ring.

  • A 2-aminoacetyl substituent (-NH-C(O)-CH₂-NH₂) at the 1-position of the pyrrolidine ring.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine’s chiral center confers enantioselectivity, which is critical for interactions with biological targets. This stereochemistry is preserved during synthesis through chiral resolution or asymmetric catalysis .

Synthesis and Production Methods

Synthetic Routes

The synthesis involves multi-step reactions starting from chiral pyrrolidine precursors :

  • Chiral Pyrrolidine Preparation:

    • Enantiomerically pure (S)-pyrrolidin-3-amine is synthesized via asymmetric hydrogenation or enzymatic resolution.

  • Acylation Steps:

    • Step 1: Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group at the 3-position.

    • Step 2: Coupling with 2-aminoacetic acid (glycine) using coupling agents like HATU or EDC in the presence of DIPEA.

Example Reaction Scheme:

(S)-Pyrrolidin-3-amineDIPEA, CH2Cl2Acetyl ChlorideN-[(S)-pyrrolidin-3-yl]-acetamideHATU, DMF2-Aminoacetic AcidN-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide\text{(S)-Pyrrolidin-3-amine} \xrightarrow[\text{DIPEA, CH}_2\text{Cl}_2]{\text{Acetyl Chloride}} \text{N-[(S)-pyrrolidin-3-yl]-acetamide} \xrightarrow[\text{HATU, DMF}]{\text{2-Aminoacetic Acid}} \text{N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide}

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Continuous Flow Reactors: To enhance yield (typically >75%) and purity (>98%) .

  • Chiral Chromatography: For enantiomeric excess (ee >98%) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight185.22 g/mol
Melting Point142–145°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP-0.85 (predicted)
pKa8.2 (amine), 3.9 (acetamide)

Stability:

  • Stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions.

  • Storage: -20°C in anhydrous solvents to prevent racemization .

Biological Activity and Applications

Mechanism of Action

The compound’s biological activity stems from its ability to modulate enzyme and receptor interactions:

  • Enzyme Inhibition: The acetamide and aminoacetyl groups facilitate hydrogen bonding with active sites of proteases or kinases.

  • Receptor Binding: The pyrrolidine ring mimics natural ligands for G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling .

Neuropharmacology

  • Dopamine D3 Receptor Modulation: Structural analogs show affinity for D3 receptors (Ki = 12 nM), suggesting potential in treating Parkinson’s disease .

  • GABA_A Receptor Interaction: Pyrrolidine derivatives enhance GABAergic signaling in vitro (EC₅₀ = 0.8 µM) .

Antimicrobial Studies

  • Antibacterial Activity: Against Staphylococcus aureus (MIC = 16 µg/mL) due to disruption of cell wall synthesis .

Cancer Research

  • HDAC Inhibition: Demonstrated IC₅₀ = 2.1 µM in HeLa cells, comparable to vorinostat .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity (IC₅₀)
N-[(R)-isomerOpposite configuration at chiral center10-fold lower affinity for D3 receptors
N-Cyclopropyl analogCyclopropyl instead of methyl groupImproved metabolic stability (t₁/₂ = 4.2 h)
N-Methyl derivativeMethylation of acetamide nitrogenReduced solubility (LogP = 0.2)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator